1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate
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Overview
Description
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes both amino and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl benzene-1,4-dicarboxylic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl 4-methyl benzene-1,4-dicarboxylate: Similar in structure but with an ethyl group instead of an aminoethylidene group.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with different ester groups.
Uniqueness
1-(E)-(1-aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-O-[(E)-1-aminoethylideneamino] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-7(12)13-17-11(15)9-5-3-8(4-6-9)10(14)16-2/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
CGIDGCBDNSSSCL-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(=O)OC)/N |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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